

Technical Support Center: Impurity Characterization of 5-Fluoro-2-Bromobenzoate

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Compound of Interest

Compound Name: 5-Fluoro-2-bromobenzoate

Cat. No.: B8607214

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Case Reference: 5F-2Br-BA-IMP Support Level: Tier 3 (Senior Application Scientist) Status: Active

Executive Summary & Compound Profile

5-fluoro-2-bromobenzoate is a critical scaffold in the synthesis of kinase inhibitors and fluorinated heterocycles. Its impurity profile is complex due to the "halogen dance" potential during bromination and the directing effects of the fluorine atom.

- Chemical Formula: $C_7H_4BrFO_2$ [1]
- Molecular Weight: 219.01 g/mol [1][2][3]
- Key Challenge: Distinguishing regioisomers (e.g., 4-fluoro-2-bromo analogs) and identifying de-halogenated by-products.

Troubleshooting Guide (FAQ Format)

Module A: Chromatographic Separation (HPLC/UPLC)

Q: I am observing severe peak tailing for the main peak, and it is co-eluting with a late-eluting impurity. How do I fix this?

A: Peak tailing in halogenated benzoic acids is typically caused by the ionization of the carboxylic acid moiety (

) interacting with residual silanols on the column stationary phase.

Troubleshooting Protocol:

- pH Suppression: Ensure your mobile phase pH is below 2.5.
 - Recommendation: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in both water and acetonitrile channels. Phosphoric acid () is superior for peak shape but incompatible with LC-MS.
- Column Selection: Switch to a column with "end-capping" or a polar-embedded group (e.g., Waters XBridge Phenyl or Agilent Zorbax SB-C18) which resists acidic hydrolysis and reduces silanol interactions.
- Gradient Adjustment: The "late-eluting impurity" is likely the dibromo-species (more lipophilic). Increase the gradient slope at the high organic end to sharpen this peak.

Q: I see a small peak eluting just before the main peak. Is this the 4-fluoro isomer?

A: It is highly probable. Regioisomers often have very similar lipophilicity. However, in Reverse Phase (RP) HPLC, the elution order is generally governed by the polarity induced by the dipole moment.

- 4-fluoro-2-bromobenzoic acid: The fluorine is para to the bromine (less polar moment than the 5-fluoro meta arrangement). It often elutes after the 5-fluoro target, but this depends on the specific column selectivity (e.g., Phenyl-Hexyl columns separate based on interactions).
- Pre-eluting peaks are more commonly de-brominated species (3-fluorobenzoic acid) or hydrolysis intermediates (amides) if the synthesis involved a nitrile.

Module B: Structural Elucidation (NMR & MS)

Q: How can I definitively distinguish **5-fluoro-2-bromobenzoate** from its isomers using ^1H NMR without a reference standard?

A: You must utilize

coupling constants. The fluorine atom at position 5 creates a distinct splitting pattern that acts as a "fingerprint."

Analysis Logic:

- Structure: Carboxyl (C1), Bromo (C2), H (C3), H (C4), Fluoro (C5), H (C6).
- H6 (Ortho to COOH, Ortho to F): This proton will appear as a doublet of doublets (dd).
 - (Ortho coupling).
 - (Meta coupling to H4).
- H4 (Meta to Br, Ortho to F): This proton appears as a triplet of doublets (td) or multiplet.
 - (Ortho coupling).
 - (Ortho coupling to H3).
- H3 (Ortho to Br, Meta to F): This proton appears as a doublet of doublets (dd) or broad doublet.
 - (Ortho coupling to H4).
 - (Meta coupling).

If you see a proton with two large ortho couplings (), you likely have the 4-fluoro isomer (where H3 is flanked by H2 and H4).

Q: My LC-MS shows a mass of M+18 relative to the parent. Is this a hydrate?

A: Unlikely in the gas phase. An M+18 peak in positive mode (or M+17/M+22 shift) usually indicates:

- Ammonium Adduct:
if ammonium buffers are used.
- Amide Impurity: If your synthesis involved hydrolysis of 2-bromo-5-fluorobenzonitrile, the intermediate 2-bromo-5-fluorobenzamide has a mass of

(OH to NH₂ difference is -1, but mass is 218 vs 219). Wait, Acid (219) vs Amide (218).

- Correction: Check the exact mass. Acid = 218.9 (Br79). Amide = 217.9 (Br79).
- Alternative: If you see M+14, it is the Methyl Ester (artifact from using Methanol as solvent).
- Artifact Alert: If you use Methanol in your LC-MS mobile phase, the acidic conditions can form the methyl ester in-source or on-column. Verify by switching to Acetonitrile.

Module C: Synthesis-Specific Impurity Profiles

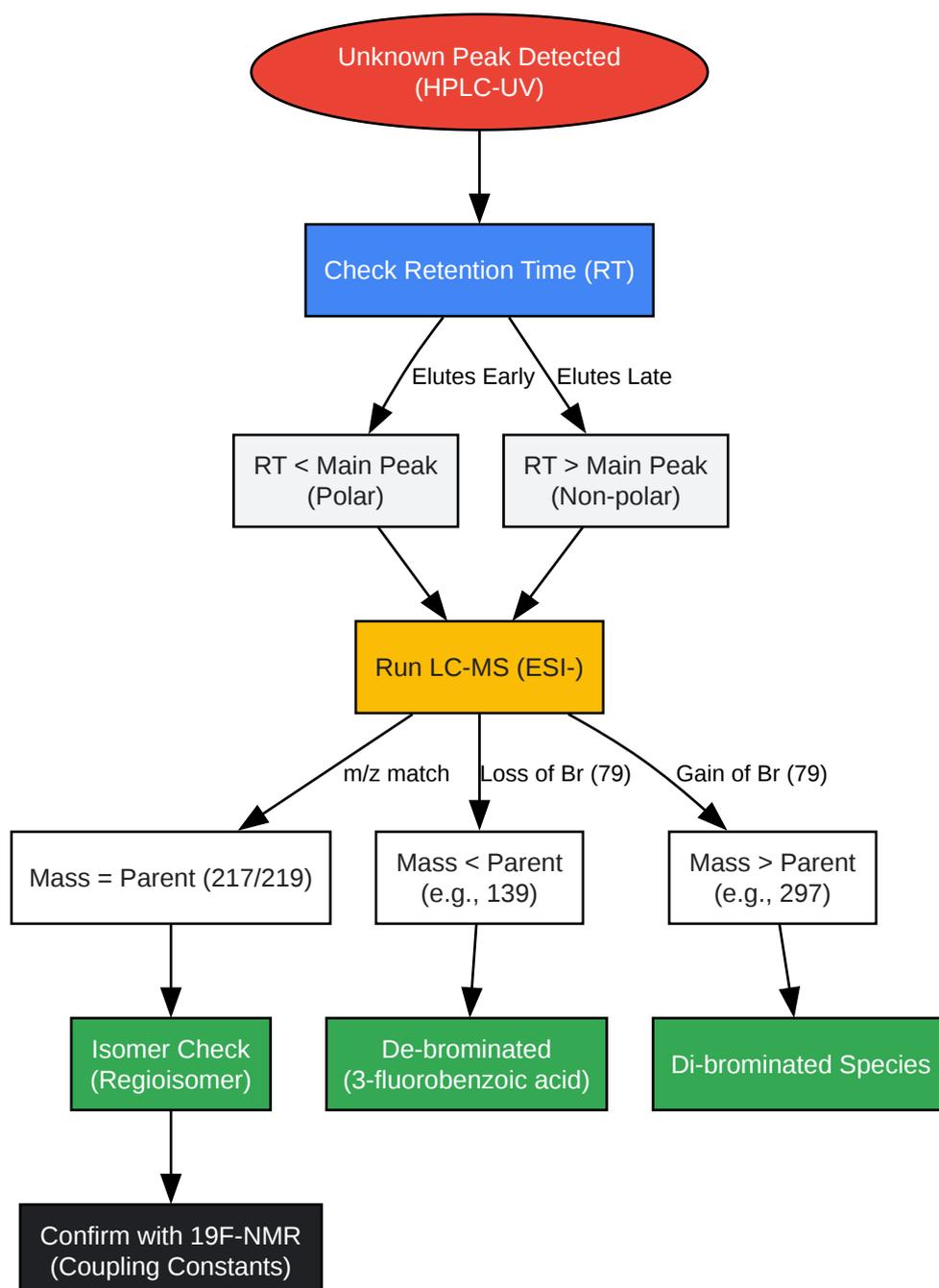
The impurity profile is strictly dependent on the synthetic route. Use the table below to correlate your unknown peaks with likely candidates.

Synthesis Route	Likely Impurity	Origin	Detection Hint
Bromination of 3-fluorobenzoic acid	2-bromo-3-fluorobenzoic acid	Regioisomer (Ortho directing)	NMR: Different H-H coupling pattern.
4-bromo-3-fluorobenzoic acid	Regioisomer (Para directing)	HPLC: Close eluter.	
3-fluorobenzoic acid	Unreacted Starting Material	HPLC: Early eluting (more polar).	
2,6-dibromo-3-fluorobenzoic acid	Over-bromination	HPLC: Late eluting (lipophilic).	
Oxidation of 2-bromo-5-fluorotoluene	2-bromo-5-fluorobenzaldehyde	Intermediate (Incomplete Ox.)	LC-MS: Mass 203/205. Aldehyde proton in NMR (~10 ppm).
2-bromo-5-fluorobenzyl alcohol	Intermediate	HPLC: Elutes between acid and aldehyde.	
Hydrolysis of Nitrile	2-bromo-5-fluorobenzamide	Incomplete Hydrolysis	LC-MS: Even mass (Nitrogen rule).

Workflow Visualization

Figure 1: Unknown Impurity Identification Workflow

This logic flow guides the user from an unknown HPLC peak to a structural hypothesis.



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Caption: Figure 1. Decision tree for categorizing unknown impurities in **5-fluoro-2-bromobenzoate** based on retention time and mass spectrometry data.

Experimental Protocols

Protocol 1: High-Resolution HPLC Method for Isomer Separation

Use this method to separate the 5-fluoro target from 4-fluoro or 6-fluoro isomers.

- Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 μ m) or equivalent Phenyl-Hexyl phase.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.[4]
- Temperature: 30°C.
- Detection: UV @ 230 nm (Bromine absorbance) and 254 nm.
- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polar salts)
 - 2-15 min: 5% -> 60% B (Linear gradient)
 - 15-20 min: 60% -> 95% B (Flush lipophilic dibromo impurities)

Protocol 2: ^{19}F -NMR Setup for Regioisomer Quantification

- Solvent: DMSO- d_6 (Preferred for solubility and distinct peak separation).
- Internal Standard:
 - Trifluorotoluene (add 10 μ L to NMR tube) for qNMR.

- Parameters:
 - Relaxation Delay (D1): > 10 seconds (Fluorine relaxes slowly; critical for integration accuracy).
 - Scans: 64 (to detect impurities < 0.1%).
 - Center Frequency: -110 ppm (Typical range for Ar-F).

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